BenchChemオンラインストアへようこそ!

(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

GPCR pharmacology melanocortin-4 receptor diastereomeric differentiation

(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid (CAS 884048-45-7) is a Boc-protected, trans-configured chiral pyrrolidine-3-carboxylic acid featuring a phenyl substituent at the 4-position. This single enantiomer has a molecular formula of C₁₆H₂₁NO₄, a molecular weight of 291.34 g·mol⁻¹, and a predicted pKa of 4.31 ± 0.40.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 884048-45-7
Cat. No. B3163502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
CAS884048-45-7
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(13(10-17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1
InChIKeyKEWYECRQALNJJM-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Profile: (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid (CAS 884048-45-7) as a Chiral Building Block


(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid (CAS 884048-45-7) is a Boc-protected, trans-configured chiral pyrrolidine-3-carboxylic acid featuring a phenyl substituent at the 4-position. This single enantiomer has a molecular formula of C₁₆H₂₁NO₄, a molecular weight of 291.34 g·mol⁻¹, and a predicted pKa of 4.31 ± 0.40 . Its computed octanol–water partition coefficient (LogP) is approximately 2.37, indicating moderate lipophilicity suitable for peptide and small-molecule drug design . The compound is typically supplied at ≥95% purity and is primarily used as a chiral intermediate in asymmetric synthesis and medicinal chemistry campaigns .

Why Substituting (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid with Its Enantiomer or Racemate is Scientifically Invalid


Simple substitution of (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid with its (3R,4S) enantiomer, the racemic trans mixture, or the cis diastereomer is not permissible in drug discovery and chemical biology programs. The stereochemical configuration at the pyrrolidine 3- and 4-positions dictates the three-dimensional presentation of the phenyl and carboxyl pharmacophores, which in turn governs binding to chiral biological targets. Critically, peer-reviewed pharmacological studies on the parent 4-phenylpyrrolidine-3-carboxylic acid scaffold demonstrate that the (3S,4R) and (3R,4S) isomers can produce functionally opposite effects at the same receptor—for example, one acting as a potent agonist while the other functions as an antagonist at the human melanocortin-4 receptor [1]. Similarly, in endomorphin-2 peptide analogs, the (3S,4R)-configured residue completely abolishes the antinociceptive and antidepressant-like activities exhibited by the (3R,4S) counterpart [2]. Therefore, procurement of the precisely defined (3S,4R) single enantiomer is mandatory to ensure reproducible structure–activity relationships and avoid confounding biological data.

Quantitative Differentiation Evidence for (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid


Melanocortin-4 Receptor Binding Affinity and Functional Activity: Diastereomeric Reversal of Agonism and Antagonism

In a direct head-to-head comparison of trans-4-phenylpyrrolidine-3-carboxamide diastereomers, the (3S,4R)-configured isomer (13b-1) displayed potent MC4R agonist activity with a binding affinity (Kᵢ) of 1.0 nM and a functional EC₅₀ of 3.8 nM. In stark contrast, the (3R,4S) isomer (13b-2) exhibited only antagonist activity with a Kᵢ of 4.7 nM and an IC₅₀ of 64 nM [1]. This constitutes a complete functional inversion between diastereomers, where the (3S,4R) isomer is a full agonist while the (3R,4S) isomer is an antagonist.

GPCR pharmacology melanocortin-4 receptor diastereomeric differentiation functional selectivity

In Vivo Antinociceptive and Antidepressant-like Activity: Complete Absence of Activity for the (3S,4R) Isomer

In a study of endomorphin-2 (EM-2) peptide analogs incorporating 4-phenylpyrrolidine-3-carboxylic acid (4-Ph-β-Pro) surrogates at position 2, the peptide containing the (3S,4R)-4-Ph-β-Pro residue (Analog 2b) showed no antinociceptive or antidepressant-like activity in mouse models. In contrast, the (3R,4S)-containing peptide (Analog 2a) produced strong analgesia after intracerebroventricular administration, which was antagonized by the μ-opioid receptor antagonist β-funaltrexamine, and also decreased immobility time in the forced swimming and tail suspension tests [1].

opioid pharmacology endomorphin-2 analogs in vivo behavioral studies stereochemical selectivity

Physicochemical Identity Verification: Computed LogP and Predicted Physicochemical Constants

The (3S,4R)-Boc-protected compound exhibits a computed LogP of 2.37, with 3 hydrogen-bond acceptors and 1 hydrogen-bond donor . The racemic trans mixture (CAS 221142-28-5) shares the same molecular formula and identical computed LogP, meaning that physicochemical profiling alone cannot distinguish between the single enantiomer and the racemate. However, the predicted pKa of 4.31 ± 0.40 and the presence of exactly two asymmetric carbon atoms (confirmed by the InChI stereochemical layer: /t12-,13+/m0/s1) provide definitive structural identifiers that can be used to verify batch identity and differentiate the single enantiomer from stereoisomeric mixtures.

physicochemical profiling quality control structural authentication Lipinski parameters

Synthetic Utility: Orthogonal Boc Protection Enables Selective Deprotection in Multi-Step Syntheses

The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen provides orthogonal protection that is stable under basic conditions and catalytic hydrogenation but is readily removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA, or HCl/dioxane). This orthogonality allows the (3S,4R)-Boc-protected compound to be incorporated into multi-step synthetic sequences where other protecting groups (e.g., Fmoc, Cbz) remain intact [1]. In contrast, the unprotected (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride (CAS 1049984-33-9) cannot be directly used in such orthogonal schemes without additional protection steps, increasing synthetic step count and reducing overall yield.

peptide synthesis orthogonal protection solid-phase synthesis Boc chemistry

Optimal Research and Industrial Applications for (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid


Stereochemical Negative Control in GPCR Drug Discovery Programs

In melanocortin-4 receptor (MC4R) drug discovery, the (3S,4R) isomer serves as an essential stereochemical control. As demonstrated by Chen et al. (2008), the (3S,4R)-configured pyrrolidine-3-carboxamide acts as a potent MC4R agonist (Kᵢ = 1.0 nM, EC₅₀ = 3.8 nM), while the (3R,4S) counterpart is an antagonist [1]. Researchers can procure this specific enantiomer to establish structure–activity relationships, validate target engagement, and confirm that observed biological effects are driven by the intended stereochemistry rather than trace contamination.

Precision Synthesis of Chiral Peptide and Peptidomimetic Libraries

The Boc-protected (3S,4R) enantiomer is directly compatible with solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, where the Boc group provides orthogonal N-protection. This enables incorporation of the 4-phenylpyrrolidine-3-carboxylic acid scaffold as a conformationally constrained proline surrogate into peptide sequences without additional protection/deprotection steps [2]. The resulting chiral peptides can be used to probe the stereochemical requirements of opioid receptors, as exemplified by the endomorphin-2 analog studies of Perlikowska et al. (2014), where the (3S,4R) residue allowed assignment of absolute configuration in biologically active diastereomeric peptides [3].

Development of Enantiomerically Pure Organocatalysts and Chiral Ligands

The (3S,4R)-Boc-protected pyrrolidine acid serves as a chiral starting material for the synthesis of enantiomerically pure organocatalysts and chiral ligands. The defined trans configuration and the presence of both a carboxylic acid handle and a protected amine allow for selective derivatization. Upon Boc deprotection, the free amine can be functionalized to generate chiral secondary amines for iminium/enamine organocatalysis. The phenyl substituent at the 4-position provides steric bulk that influences enantioselectivity in asymmetric transformations.

Pharmacological Negative Control for In Vivo Opioid Receptor Studies

Animal studies have shown that peptide analogs containing the (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid residue exhibit no antinociceptive or antidepressant-like activity in mouse behavioral models, in contrast to the robust effects of the (3R,4S) isomer [3]. This compound is therefore indispensable as a negative control in in vivo pharmacological experiments investigating μ-, δ-, and κ-opioid receptor pathways, enabling researchers to discriminate between stereospecific and non-specific effects.

Quote Request

Request a Quote for (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.